

A Spectroscopic Comparison of Pyrrole-2-Carboxylic Acid and Pyrrole-3-Carboxylic Acid

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Compound of Interest

Compound Name: 1,5-dimethyl-1H-pyrrole-2-carboxylic acid

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This guide provides a detailed spectroscopic comparison of two primary isomers of pyrrole-carboxylic acid: pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid. Differentiating between these isomers is crucial in various fields, including medicinal chemistry and materials science, as the position of the carboxylic acid group significantly influences the molecule's chemical reactivity, electronic properties, and biological interactions. This document presents a comparative analysis using key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—supported by experimental data and detailed protocols.

The structural difference between the two isomers forms the basis for their distinct spectroscopic signatures. The electron-withdrawing nature of the carboxylic acid group has a more pronounced effect on the adjacent protons and carbons, leading to clear, identifiable differences in their respective spectra.

Figure 1. Structural comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The position of the electron-withdrawing carboxylic acid group directly influences the

chemical environment of the pyrrole ring's protons and carbons, resulting in unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy

In pyrrole-2-carboxylic acid, the protons at positions 3 and 5 are most affected by the anisotropic and inductive effects of the adjacent carboxyl group, leading to a downfield shift compared to the protons in the 3-isomer.

Table 1: ¹H NMR Spectroscopic Data Comparison (in DMSO-d₆)

Proton Position	Pyrrole-2-Carboxylic Acid (ppm) [1]	Pyrrole-3-Carboxylic Acid (ppm)	Key Observations
H-2	-	~7.4 (Predicted)	In the 3-isomer, H-2 is deshielded by the adjacent nitrogen and the carboxyl group.
H-3	6.75	-	In the 2-isomer, H-3 is significantly deshielded by the adjacent carboxyl group.
H-4	6.15	~6.2 (Predicted)	H-4 is relatively upfield in both isomers.
H-5	6.97	~6.8 (Predicted)	H-5 in the 2-isomer is deshielded by the adjacent nitrogen.
N-H	11.72	~11.5 (Predicted)	Broad signals, chemical shift is concentration-dependent.
COOH	12.20	~12.0 (Predicted)	Very broad signals, typically downfield.

Note: Experimental data for pyrrole-3-carboxylic acid in DMSO-d₆ is not readily available in the cited literature; predicted values are based on established substituent effects.

¹³C NMR Spectroscopy

The carbon spectra provide a clear distinction. The carboxyl-substituted carbon (C-2 or C-3) and its adjacent carbons show the most significant differences in chemical shifts. Carboxyl carbons typically appear in the 165-185 ppm range[2].

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Carbon Position	Pyrrole-2-Carboxylic Acid (ppm)	Pyrrole-3-Carboxylic Acid (ppm)	Key Observations
C-2	129.8 (in D_2O)[3]	121.9 (Predicted)	The C-2 signal is significantly downfield in the 2-isomer due to direct attachment of the $-\text{COOH}$ group.
C-3	116.1 (in D_2O)[3]	119.5 (Predicted)	The C-3 signal is downfield in the 3-isomer.
C-4	110.8 (in D_2O)[3]	110.1 (Predicted)	The C-4 signal is relatively consistent between the two isomers.
C-5	123.1 (in D_2O)[3]	117.2 (Predicted)	The C-5 signal is more deshielded in the 2-isomer due to its proximity to the nitrogen atom.
COOH	165.2 (in D_2O)[3]	~166 (Predicted)	The carboxyl carbon shifts are similar but can be distinguished.

Note: Experimental ^{13}C NMR data for pyrrole-3-carboxylic acid is sparse in the cited results. Predicted values are provided for comparative purposes.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the N-H, O-H, and C=O bonds. While the spectra will

be broadly similar, subtle shifts in the C=O stretching frequency and differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. Carboxylic acids typically show a very broad O–H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch from 1760-1690 cm⁻¹[4].

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode	Pyrrole-2-Carboxylic Acid	Pyrrole-3-Carboxylic Acid	Key Observations
O-H Stretch (acid)	~3300-2500 (very broad)[4][5]	~3300-2500 (very broad)	Characteristic broad absorption due to hydrogen-bonded dimers in both isomers.
N-H Stretch	~3465 (in CCl ₄ solution)[5]	~3400-3200	A sharper peak compared to the O-H stretch.
C=O Stretch	~1711-1670[5]	~1699-1652 (for a derivative)[6]	The exact frequency is sensitive to conjugation and hydrogen bonding. Differences in conjugation between the C=O and the pyrrole ring can lead to a distinguishable shift.

| C-N Stretch | ~1198[7] | ~1200 | Present in the fingerprint region. |

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the carboxyl group affects the conjugation of the pyrrole ring, leading to different absorption maxima (λ_{max}).

Table 4: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
Pyrrole-2-carboxylic acid	~260-270[8][9]	Not specified
Pyrrole-3-carboxylic acid	Not available	-

Note: Specific UV-Vis data for pyrrole-3-carboxylic acid was not found in the search results.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns. Both isomers have the same molecular formula ($\text{C}_5\text{H}_5\text{NO}_2$) and thus the same molecular ion peak ($m/z = 111$).[10][11] However, their fragmentation patterns will differ due to the different stabilities of the fragments formed upon ionization. A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group.

Table 5: Mass Spectrometry Data

Analysis	Pyrrole-2-Carboxylic Acid	Pyrrole-3-Carboxylic Acid	Key Observations
Molecular Formula	$\text{C}_5\text{H}_5\text{NO}_2$ [10]	$\text{C}_5\text{H}_5\text{NO}_2$ [11]	Identical molecular formula.
Molecular Weight	111.10 g/mol [10]	111.10 g/mol [11]	Identical molecular weight.
$[\text{M}-\text{H}]^-$ Peak	110.0247[10]	110.02475 (Predicted)[12]	Identical for the deprotonated molecule.

| Key Fragments | m/z 66 ($[\text{M}-\text{COOH}]^+$)[10] | m/z 66 ($[\text{M}-\text{COOH}]^+$) | The relative intensities of fragment ions are expected to differ, providing a basis for distinction. |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

1. NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole carboxylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
- ^{13}C NMR Acquisition: Obtain the spectrum using proton decoupling. A larger number of scans is typically required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

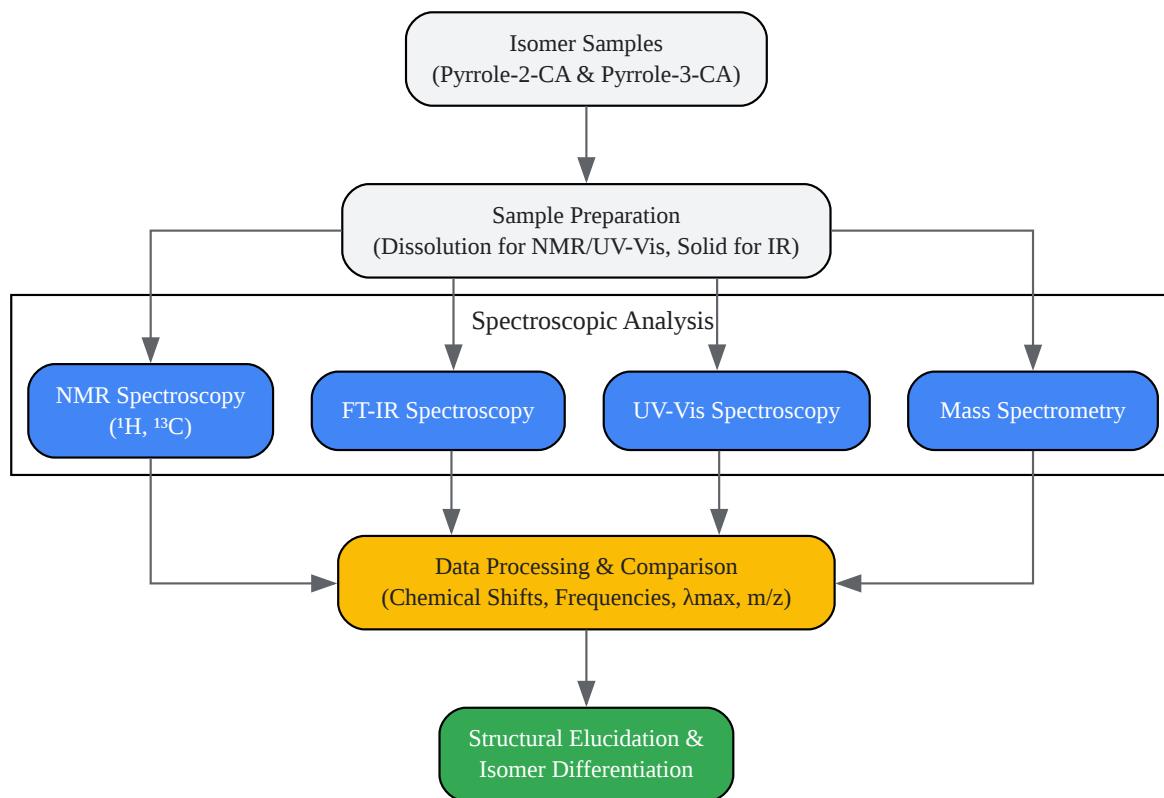
2. FT-IR Spectroscopy (ATR Method)

- Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.[13] [14]
- Background Collection: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.[15]
- Sample Analysis: Apply pressure to ensure firm contact between the sample and the crystal. [16][17] Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.[15]

3. UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

- Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
- Data Acquisition: Scan a wavelength range (e.g., 200-400 nm) to record the absorbance and identify the wavelength of maximum absorption (λ_{max}).



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Figure 2. Experimental workflow for isomer comparison.

Conclusion

The spectroscopic analysis of pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid reveals distinct fingerprints that allow for their unambiguous differentiation.

- NMR Spectroscopy stands out as the most definitive technique. The ¹H NMR spectrum of pyrrole-2-carboxylic acid shows characteristic downfield shifts for the H-3 and H-5 protons, while the ¹³C NMR shows a significantly deshielded C-2 signal. These patterns are distinctly different from those expected for the 3-isomer.
- IR Spectroscopy confirms the presence of the carboxylic acid and pyrrole N-H functionalities in both isomers. Subtle differences in the C=O stretching frequency, arising from varied conjugation, can serve as a secondary distinguishing feature.
- Mass Spectrometry, while yielding an identical molecular ion peak for both isomers, can differentiate them based on the relative abundances of their fragment ions, reflecting the different fragmentation pathways available to each structure.

Together, these techniques provide a robust analytical toolkit for researchers to confidently identify and characterize these important pyrrole-carboxylic acid isomers, ensuring accuracy in synthesis, drug development, and materials science applications.

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